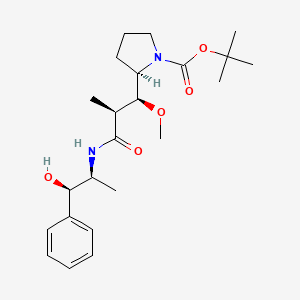

(R,S,S,R,S)-Boc-Dap-NE

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

分子式 |

C23H36N2O5 |

|---|---|

分子量 |

420.5 g/mol |

IUPAC 名称 |

tert-butyl (2R)-2-[(1S,2S)-3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C23H36N2O5/c1-15(21(27)24-16(2)19(26)17-11-8-7-9-12-17)20(29-6)18-13-10-14-25(18)22(28)30-23(3,4)5/h7-9,11-12,15-16,18-20,26H,10,13-14H2,1-6H3,(H,24,27)/t15-,16-,18+,19-,20-/m0/s1 |

InChI 键 |

XJDVGABQIFOWFC-LERVOYGESA-N |

手性 SMILES |

C[C@@H]([C@@H]([C@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)N[C@@H](C)[C@@H](C2=CC=CC=C2)O |

规范 SMILES |

CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)NC(C)C(C2=CC=CC=C2)O |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: (R,S,S,R,S)-Boc-Dap-NE

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S,S,R,S)-Boc-Dap-NE is a specific diastereomer of tert-butoxycarbonyl-(diaminopropionyl)-(norephedrine), a key intermediate in the synthesis of potent anti-cancer agents. It is primarily recognized as the inactive isomer of Boc-Dap-NE and serves as a crucial experimental control in the synthetic pathways leading to Monomethyl auristatin E (MMAE). MMAE is a highly potent antimitotic agent used as a cytotoxic payload in antibody-drug conjugates (ADCs). Understanding the properties of each stereoisomer is critical for ensuring the purity, efficacy, and safety of the final therapeutic product. This guide provides a comprehensive overview of the available technical data for this compound.

Core Chemical Properties

Detailed experimental data for this specific diastereomer is not widely available in public literature. The information presented here is compiled from commercial supplier data and general knowledge of related compounds.

General Information

| Property | Value |

| IUPAC Name | tert-butyl N-[(2R,3S)-1-diazen-1-yl-3-hydroxy-1-oxo-3-phenylpropan-2-yl]-N'-[(1S,2R)-2-hydroxy-2-phenylethyl]carbamate |

| Synonyms | This compound |

| CAS Number | 2994330-72-0 |

| Molecular Formula | C₂₃H₃₆N₂O₅ |

| Molecular Weight | 420.54 g/mol |

| Purity | Typically ≥98% (as specified by commercial suppliers) |

| Role | Inactive isomer of Boc-Dap-NE, used as an experimental control in the synthesis of Monomethyl auristatin E (MMAE). |

Physicochemical Properties

Specific quantitative data for the physicochemical properties of this compound, such as melting point, boiling point, and solubility, are not available in the reviewed literature. For related compounds like Boc-Dap-OH, the melting point is reported to be around 210 °C (with decomposition). It is expected that this compound exists as a solid at room temperature.

Synthesis and Experimental Protocols

Detailed experimental protocols for the specific synthesis of the (R,S,S,R,S) diastereomer of Boc-Dap-NE are not publicly documented. The synthesis of Monomethyl auristatin E (MMAE) involves the coupling of several chiral amino acid and peptide fragments. The formation of various diastereomers of intermediates like Boc-Dap-NE can occur, which are then separated chromatographically.

The general synthetic pathway to MMAE highlights the role of Boc-Dap-NE as a crucial building block.

In-Depth Technical Guide: (R,S,S,R,S)-Boc-Dap-NE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of (R,S,S,R,S)-Boc-Dap-NE, a key intermediate in the synthesis of potent anti-cancer agents. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug development and medicinal chemistry.

Core Compound Data

This compound is recognized as the inactive isomer of Boc-Dap-NE. It plays a crucial role as an experimental control and a synthetic intermediate in the production of Monomethyl auristatin E (MMAE), a potent tubulin polymerization inhibitor used in antibody-drug conjugates (ADCs).[1] The full chemical name for this compound is 1,1-DIMETHYLETHYL (2S)-2-((1R,2R)-3-(((1R,2S)-2-HYDROXY-1-METHYL-2-PHENYLETHYL)AMINO)-1-METHOXY-2-METHYL-3-OXOPROPYL)-1-PYRROLIDINECARBOXYLATE.[2]

A summary of its key quantitative data is presented in the table below for ease of reference and comparison.

| Parameter | Value | Reference |

| Molecular Formula | C23H36N2O5 | [1][2] |

| Molecular Weight | 420.54 g/mol | [1][2] |

| CAS Number | 2994330-72-0 | [1] |

| Purity | 98.32% | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are often proprietary to the manufacturing entity. However, general methodologies for the synthesis of related dipeptidic units are well-documented in the scientific literature. The synthesis of this compound and its active isomers typically involves multi-step organic synthesis, including peptide coupling reactions and the use of protecting groups such as the tert-butoxycarbonyl (Boc) group.

Characterization and purity assessment are commonly performed using a combination of analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the stereochemistry of the molecule.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Visualization of Compound Relationships

The following diagram illustrates the relationship between the compound's nomenclature, its molecular formula, and its molecular weight, providing a clear visual representation of its core identifiers.

References

Elucidation of (R,S,S,R,S)-Boc-Dap-NE: A Technical Overview for Drug Development Professionals

IV. Signaling Pathways and Biological Context

(R,S,S,R,S)-Boc-Dap-NE is recognized as an inactive isomer of Boc-Dap-NE, a crucial intermediate in the synthesis of the potent anti-cancer agent Monomethyl auristatin E (MMAE).[1] MMAE is a synthetic analog of the natural product dolastatin 10 and functions as a powerful inhibitor of tubulin polymerization. By disrupting microtubule dynamics, MMAE induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.

The primary application of MMAE is as a cytotoxic payload in Antibody-Drug Conjugates (ADCs). In this context, MMAE is linked to a monoclonal antibody that specifically targets tumor-associated antigens. This targeted delivery system ensures that the highly potent cytotoxic agent is delivered directly to cancer cells, minimizing systemic toxicity. The linker connecting the antibody and MMAE is designed to be stable in circulation but is cleaved upon internalization into the target cancer cell, releasing the active MMAE payload.

The study of inactive isomers like this compound is critical in drug development for several reasons. They serve as essential negative controls in biological assays to confirm that the observed activity of the active isomer is specific and not due to off-target effects. Furthermore, understanding the stereochemistry-activity relationship is fundamental for optimizing the efficacy and safety profile of the final drug product.

Below is a diagram illustrating the general mechanism of action for an ADC carrying a tubulin inhibitor payload like MMAE.

Caption: General workflow of an ADC delivering a tubulin inhibitor payload.

V. Experimental Protocols

A. Synthesis of this compound (Hypothetical Workflow)

The synthesis would likely involve the coupling of a protected dolaproine (Dap) analog with a norephedrine (B3415761) (NE) derivative with the specified (R,S,S,R,S) stereochemistry.

Caption: Plausible synthetic workflow for the target molecule.

B. Characterization Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To determine the chemical structure and stereochemistry of the molecule.

-

Instrumentation: 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Experiments:

-

¹H NMR: To identify the number and environment of protons.

-

¹³C NMR: To identify the number and environment of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC, NOESY/ROESY): To establish connectivity between atoms and provide information about the relative stereochemistry.

-

2. Mass Spectrometry (MS)

-

Purpose: To determine the molecular weight and elemental composition of the molecule.

-

Instrumentation: High-resolution mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap).

-

Sample Preparation: Dissolve a small amount of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. High-resolution mass spectrometry can confirm the elemental composition.

VI. Quantitative Data

As specific experimental data for this compound is not publicly available, the following table provides a template for how such data would be presented. The values for the active isomer, tert-butyl (2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate, would be expected to show slight differences in chemical shifts and coupling constants in NMR due to the different stereochemistry.

Table 1: Physicochemical and Spectroscopic Data Template for this compound

| Property | Value |

| Molecular Formula | C₂₃H₃₆N₂O₅ |

| Molecular Weight | 420.54 g/mol |

| CAS Number | 2994330-72-0 |

| Appearance | White to off-white solid (predicted) |

| Purity (by HPLC) | >95% (typical) |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Predicted values would be listed here |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Predicted values would be listed here |

| High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ | Calculated: value Da, Found: value Da |

References

An In-depth Technical Guide to the Synthesis of (R,S,S,R,S)-Boc-Dap-NE

This technical guide provides a detailed, plausible synthetic pathway for (R,S,S,R,S)-Boc-Dap-NE, a complex chiral molecule. The proposed synthesis is based on established stereoselective methodologies for the formation of diaminopimelic acid (Dap) analogs and their subsequent coupling with chiral amines. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Overview of the Synthetic Strategy

The synthesis of the target molecule, this compound, is a multi-step process that can be conceptually divided into three main stages:

-

Stereoselective Synthesis of an Orthogonally Protected (2R, 4S, 5S)-Diaminopimelic Acid (Dap) Derivative: This is the most challenging part of the synthesis, requiring precise control of three contiguous stereocenters. The proposed route starts from commercially available L-aspartic acid and utilizes a substrate-controlled stereoselective reduction and an Overman rearrangement as key steps.

-

Synthesis of (1R, 2S)-Norephedrine (NE): This chiral amino alcohol can be synthesized using various methods, including biocatalytic approaches or classical chemical synthesis. A chemical route starting from benzaldehyde (B42025) and nitroethane is presented here.

-

Amide Coupling and Final Deprotection: The orthogonally protected Dap derivative is selectively deprotected and then coupled with the synthesized (1R, 2S)-norephedrine. A final deprotection step yields the target molecule.

Detailed Synthetic Pathway

The proposed synthetic pathway is illustrated in the diagram below, followed by detailed experimental protocols for each key step.

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

Synthesis of the Protected (2R,4S,5S)-Dap Derivative

This part of the synthesis is adapted from the work of Songsri et al. on the stereoselective synthesis of diaminopimelic acids.[1]

Step 1: Synthesis of the Enone Intermediate

-

Weinreb Amide Formation: Commercially available Boc-L-aspartic acid α-t-butyl ester is converted to the corresponding Weinreb amide.

-

β-Ketophosphonate Ester Formation: The Weinreb amide is reacted with the anion of dimethyl methylphosphonate to yield the β-ketophosphonate ester.

-

Horner-Wadsworth-Emmons Reaction: The β-ketophosphonate ester undergoes an intramolecular Horner-Wadsworth-Emmons reaction to form the cyclic enone.

Step 2: Stereoselective Reduction

-

The enone intermediate is dissolved in anhydrous THF and cooled to -78 °C under an argon atmosphere.

-

L-Selectride (1.5 equivalents) is added dropwise, and the reaction is stirred for 3 hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with ethyl acetate.

-

The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the erythro-(2S,4R)-allylic alcohol.

Step 3: Overman Rearrangement

-

The erythro-(2S,4R)-allylic alcohol is converted to the corresponding allylic trichloroacetamide via an allylic imidate formation and subsequent Overman rearrangement. This step introduces the second nitrogen atom with the desired (S) stereochemistry.

Step 4: Final Modifications

-

The double bond and the trichloroacetyl group of the allylic trichloroacetamide are reduced simultaneously by catalytic hydrogenation.

-

Subsequent ruthenium-catalyzed arene oxidation followed by esterification yields the orthogonally protected (2R,4S,5S)-Dap derivative.

Synthesis of (1R, 2S)-Norephedrine

The synthesis of (1R, 2S)-norephedrine can be achieved through various methods. A chemical synthesis approach is detailed below.[2]

Step 1: Henry Reaction

-

Benzaldehyde is reacted with nitroethane in the presence of a suitable base (e.g., triethylamine) at low temperature to yield (1R,2S)-1-phenyl-2-nitropropanol. The low temperature helps to control the stereoselectivity of the reaction.

Step 2: Reduction of the Nitro Alcohol

-

The resulting nitro alcohol is then reduced to the corresponding amino alcohol. This can be achieved by catalytic hydrogenation using a palladium or platinum catalyst.

-

The crude (1R, 2S)-norephedrine is purified by recrystallization.

A biocatalytic approach using a coupled enzyme system of acetohydroxyacid synthase and ω-transaminase can also be employed for a highly stereoselective synthesis of (1R, 2S)-norephedrine.[3]

Amide Coupling and Final Deprotection

Step 1: Selective Deprotection of the Dap Derivative

-

The orthogonally protected (2R,4S,5S)-Dap derivative is selectively deprotected to reveal a free carboxylic acid group, while the Boc-protected amine remains intact. The choice of protecting groups during the synthesis of the Dap moiety is crucial for this step.

Step 2: Amide Coupling

-

The deprotected Dap derivative is dissolved in a suitable solvent such as dichloromethane (B109758) or DMF.

-

A coupling agent, such as HATU or HBTU, and a base, such as diisopropylethylamine (DIPEA), are added.

-

(1R, 2S)-Norephedrine is then added to the reaction mixture, and the reaction is stirred at room temperature until completion.

-

The reaction mixture is worked up, and the crude product is purified by column chromatography to yield N-Boc-(2R,4S,5S)-Dap-NE.

Step 3: Final Deprotection

-

The remaining protecting groups on the N-Boc-(2R,4S,5S)-Dap-NE are removed under appropriate conditions to yield the final target molecule, this compound. The specific conditions will depend on the protecting groups used in the synthesis of the Dap moiety.

Quantitative Data

The following table summarizes typical yields for the key transformations described in the literature for similar substrates. Actual yields may vary depending on the specific substrates and reaction conditions.

| Step | Reaction Type | Typical Yield (%) | Reference |

| Stereoselective Reduction of Enone | L-Selectride reduction | 85-95 | [1] |

| Overman Rearrangement | Thermal rearrangement | 60-80 | [1] |

| Henry Reaction for Norephedrine Synthesis | Base-catalyzed aldol (B89426) addition | 70-85 | [2] |

| Amide Coupling | HATU/DIPEA mediated | 75-90 | General |

Logical Workflow for Synthesis Planning

The following diagram illustrates the logical workflow and decision-making process involved in planning the synthesis of a complex chiral molecule like this compound.

Figure 2: Logical workflow for the synthesis planning of this compound.

Conclusion

The synthesis of this compound is a challenging but feasible endeavor for skilled synthetic organic chemists. The key to a successful synthesis lies in the careful control of stereochemistry during the formation of the diaminopimelic acid backbone. The proposed pathway, utilizing a substrate-controlled reduction and an Overman rearrangement, offers a viable route to the desired stereoisomer. The subsequent synthesis of norephedrine and the final amide coupling are more standard transformations. This technical guide provides a solid foundation for researchers to embark on the synthesis of this and other complex chiral molecules. Further optimization of reaction conditions and purification procedures may be necessary to achieve high overall yields and purity.

References

An In-depth Technical Guide on the Role of (R,S,S,R,S)-Boc-Dap-NE in the Synthesis of Monomethyl Auristatin E (MMAE)

For Researchers, Scientists, and Drug Development Professionals

Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent. Due to its high toxicity, it is a key component, or "payload," in antibody-drug conjugates (ADCs), where it is linked to a monoclonal antibody that directs it to cancer cells. The synthesis of MMAE is a complex, multi-step process that requires precise control over stereochemistry to ensure the final product's biological activity. This technical guide focuses on the pivotal role of the dipeptide intermediate, specifically the (R,S,S,R,S)-Boc-Dap-NE isomer, in the synthesis of MMAE.

MMAE is a synthetic analogue of the natural product dolastatin 10.[1] Its core structure is a pentapeptide-like molecule built from four amino acid units and capped with a C-terminal norephedrine (B3415761) derivative.[2] The synthesis of this complex molecule can be approached through either a linear or a convergent strategy. The convergent approach, which involves the synthesis of key fragments that are later coupled, is often preferred for its efficiency in the later stages.[3]

The dipeptide Boc-Dap-NE is a crucial intermediate in the convergent synthesis of MMAE, and the specific stereoisomer, this compound, is one of several isomers that can be formed. The correct stereochemistry is critical for the potent anti-mitotic activity of the final MMAE molecule.

Synthesis Pathway Overview

The total synthesis of MMAE is a meticulous process involving the sequential coupling of protected amino acid and peptide fragments. A common convergent strategy involves the synthesis of an N-terminal tripeptide fragment and a C-terminal dipeptide fragment, which are then coupled. The this compound represents a protected form of a dipeptide that is a key building block in this process.

The general workflow for the synthesis of MMAE highlighting the role of the dipeptide intermediate is depicted below.

Experimental Protocols

Detailed industrial synthesis protocols for MMAE and its intermediates are often proprietary. The following protocols are representative procedures based on established principles of peptide synthesis and information available in scientific literature and patents.

Synthesis of Boc-Dap-NE Intermediate

The synthesis of the Boc-Dap-NE dipeptide involves the coupling of Boc-protected dolaproine (Boc-Dap) with a norephedrine (NE) derivative. The stereochemistry of the final product is determined by the stereochemistry of the starting materials and the reaction conditions.

Materials:

-

Boc-Dolaproine (N-Boc-Dap)

-

Norephedrine derivative (e.g., p-nitrophenyl ester or activated ester)

-

Coupling agents (e.g., DCC, EDC, HATU)

-

Base (e.g., DIPEA, TEA)

-

Solvents (e.g., DMF, DCM)

Representative Protocol:

-

Activation of Boc-Dolaproine: Dissolve Boc-Dolaproine (1.0 eq) in anhydrous DMF. Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Coupling Reaction: To the activated Boc-Dolaproine solution, add the norephedrine derivative (1.0 eq). Continue stirring the reaction mixture at room temperature overnight.

-

Work-up and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired Boc-Dap-NE dipeptide.

Quantitative Data

The yields of individual steps in a multi-step synthesis like that of MMAE can vary. The following table summarizes typical yields for key steps in the synthesis of auristatin analogs.

| Step | Product | Typical Yield (%) | Purity (HPLC) (%) |

| Peptide Coupling | Protected Dipeptide | 70-90 | >95 |

| Peptide Coupling | Protected Tripeptide | 65-85 | >95 |

| Final Coupling | Protected MMAE | 60-80 | >90 |

| Global Deprotection & Purification | MMAE | 50-70 (overall for last steps) | >98 |

Note: These are representative values and actual yields may vary based on the specific reagents, conditions, and scale of the synthesis.

Logical Relationships in MMAE Synthesis

The synthesis of MMAE is a logically structured process that relies on the principles of peptide chemistry, particularly the use of protecting groups and controlled coupling reactions to build the complex molecule step-by-step.

Significance of Stereochemistry

The biological activity of MMAE is highly dependent on its stereochemistry. Even minor changes in the stereochemical configuration of any of the chiral centers can lead to a significant loss of potency. Therefore, the stereoselective synthesis of intermediates like this compound is of utmost importance. The use of chiral starting materials and reaction conditions that minimize racemization are critical throughout the synthesis process.

Conclusion

The dipeptide intermediate this compound plays a crucial role in the convergent synthesis of the potent anti-cancer agent MMAE. Its stereochemically defined structure is essential for the biological activity of the final product. The synthesis of this intermediate, and of MMAE as a whole, is a complex undertaking that requires careful control over reaction conditions to ensure high yield and purity. The protocols and data presented in this guide provide a framework for understanding the key steps and considerations in the synthesis of this important molecule for the development of next-generation antibody-drug conjugates.

References

A Comprehensive Technical Guide to the Discovery and Synthesis of Boc-Dap Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of N-α-tert-butyloxycarbonyl (Boc) protected 2,3-diaminopropionic acid (Dap) intermediates. These orthogonally protected amino acids are crucial building blocks in peptide synthesis and the development of complex therapeutic molecules, including antibody-drug conjugates (ADCs). This document details various synthetic strategies, experimental protocols, and quantitative data to facilitate the successful preparation of these valuable reagents.

Introduction to Boc-Dap Intermediates

2,3-diaminopropionic acid (Dap) is a non-proteinogenic amino acid that serves as a versatile scaffold in medicinal chemistry. Its two amino groups allow for the introduction of diverse functionalities, making it a key component in the synthesis of peptides, peptidomimetics, and bioconjugates.[1][2] The selective protection of these amino groups is paramount for controlled chemical synthesis. The tert-butyloxycarbonyl (Boc) protecting group is widely used for the α-amino group due to its stability under various reaction conditions and its facile removal under acidic conditions.[3][] This guide focuses on the synthesis of Boc-Dap intermediates with orthogonal protection on the β-amino group, enabling stepwise chemical modifications.

Synthetic Strategies for Orthogonally Protected Boc-Dap Derivatives

Several synthetic routes have been developed to produce enantiomerically pure and orthogonally protected Boc-Dap intermediates. The choice of starting material and synthetic pathway often depends on the desired protecting group on the β-amino group (e.g., Fmoc, Cbz, Alloc).

2.1. Synthesis via Reductive Amination of a Serine-Derived Aldehyde

A common and efficient strategy involves the use of commercially available Nα-Fmoc-O-tert-butyl-d-serine as the starting material. This multi-step process preserves the chirality of the starting amino acid.[2]

The general workflow for this approach is as follows:

2.2. Synthesis via Curtius Rearrangement of Aspartic Acid Derivatives

Another effective method starts from commercially available N(α)-Boc-Asp(OBn)-OH. This pathway utilizes a Curtius rearrangement to introduce the β-nitrogen. Proper protection of the α-nitrogen is crucial for the success of this rearrangement.[5][6]

The logical progression of this synthesis is outlined below:

Quantitative Data from Synthetic Protocols

The following tables summarize the yields for key steps in the synthesis of orthogonally protected Dap intermediates as reported in the literature.

Table 1: Reductive Amination of Aldehyde with Sulfonamides [2]

| Nucleophile | Product | Yield (%) |

| p-toluenesulfonamide | Arylsulfonyl-protected 2,3-diaminopropanol | 82 |

| 4-nitrobenzenesulfonamide | Arylsulfonyl-protected 2,3-diaminopropanol | 85 |

Detailed Experimental Protocols

4.1. General Protocol for Reductive Amination [2]

-

Aldehyde Preparation: The aldehyde intermediate is prepared from Nα-Fmoc-O-tert-butyl-d-serine.

-

Reductive Amination: The aldehyde is subjected to reductive amination with primary amines or sulfonamides. The process is assisted by the Lewis acid Ti(OiPr)4.

-

Oxidation: The resulting alcohol function of the 2,3-diaminopropanols is oxidized to generate the required carboxyl group.

-

Esterification: The carboxyl function can then be methylated to afford the fully protected l-Dap methyl esters.

4.2. Synthesis of N(α)-Boc2-N(β)-Cbz-2,3-diaminopropionic acid via Curtius Rearrangement [5]

-

Starting Material: The synthesis begins with commercially available N(α)-Boc-Asp(OBn)-OH.

-

Curtius Rearrangement: A Curtius rearrangement is employed to establish the β-nitrogen, proceeding through an isocyanate intermediate.

-

Trapping of Isocyanate: The isolated isocyanate is trapped with benzyl alcohol using CuCl as a Lewis acid to form the Cbz-protected amine.

-

Ester Hydrolysis: The methyl ester is hydrolyzed to yield the final protected Dap product.

4.3. N-β-Boc Protection of L-2,3-Diaminopropionic Acid [7]

-

Dissolution: Dissolve L-2,3-diaminopropionic acid hydrochloride in a 1:1 mixture of dioxane and water.

-

Neutralization: Add sodium bicarbonate to the solution to neutralize the hydrochloride and create a basic environment.

-

Boc Anhydride Addition: Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate (B1257347) in dioxane dropwise while stirring vigorously.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Acidification and Extraction: Acidify the reaction mixture to pH 2-3 with a suitable acid (e.g., 1 M HCl) and extract the aqueous layer with ethyl acetate.

4.4. General Protocol for Boc Deprotection [8]

-

Dissolution: Dissolve the Boc-protected conjugate in anhydrous dichloromethane (B109758) (DCM).

-

Acid Addition: Add trifluoroacetic acid (TFA) to the solution.

-

Reaction: Stir the reaction mixture at room temperature. Reaction time can range from 30 minutes to several hours and should be monitored by an appropriate analytical method (e.g., TLC, LC-MS).

-

Work-up: Remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

Application in Drug Development: Mal-Dap(Boc) Linkers in ADCs

A significant application of Boc-Dap intermediates is in the synthesis of heterobifunctional linkers for antibody-drug conjugates (ADCs). Mal-Dap(Boc) DCHA is a prime example, where the maleimide (B117702) group allows for covalent attachment to thiol-containing biomolecules, and the Boc-protected amine provides a site for further functionalization.[7][8]

The synthesis of Mal-Dap(Boc) DCHA involves three main stages:

The removal of the Boc group in the final conjugate can unmask a primary amine, which can be used for subsequent modifications or to stabilize the maleimide-thiol linkage.[8]

Conclusion

The synthesis of orthogonally protected Boc-Dap intermediates is a well-established field with multiple reliable synthetic routes. The choice of strategy depends on the desired protecting group scheme and the available starting materials. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in peptide synthesis and drug development, enabling the efficient production of these critical building blocks for advanced therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters [mdpi.com]

- 3. peptide.com [peptide.com]

- 5. 2024.sci-hub.st [2024.sci-hub.st]

- 6. An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: (R,S,S,R,S)-Boc-Dap-NE as a Negative Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug development and cellular biology, the use of appropriate controls is paramount to ensure the validity and reliability of experimental results. (R,S,S,R,S)-Boc-Dap-NE serves as an essential negative control in studies involving its active diastereomer, Boc-Dap-NE, and its downstream product, Monomethyl auristatin E (MMAE). As the inactive isomer, this compound is a critical tool for distinguishing specific biological effects from non-specific or off-target interactions.[1] Boc-Dap-NE is a key intermediate in the synthesis of MMAE, a potent tubulin polymerization inhibitor widely utilized as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).[1][2][3] This document provides detailed application notes, experimental protocols, and data presentation guidelines for the effective use of this compound as a negative control.

Principle and Mechanism of Action

The scientific rationale for using this compound as a negative control lies in the principles of stereochemistry. Diastereomers, which are stereoisomers that are not mirror images of each other, can exhibit significantly different biological activities due to the precise three-dimensional arrangement of atoms required for interaction with biological targets such as enzymes and receptors.

This compound, being an inactive isomer of a precursor to a potent cytotoxic agent, is not expected to inhibit tubulin polymerization or induce the subsequent cellular effects. Therefore, it allows researchers to:

-

Confirm Target Specificity: By comparing the cellular response to the active compound versus the inactive control, researchers can confirm that the observed effects are due to the specific inhibition of tubulin polymerization and not a result of general cytotoxicity or other non-specific interactions of the chemical scaffold.

-

Identify Off-Target Effects: Any cellular response observed in the presence of this compound may indicate off-target effects of the compound class, providing valuable information for drug development and optimization.

-

Validate Assay Performance: The inclusion of a negative control is crucial for validating the performance of an assay, ensuring that the experimental system is stable and not prone to false-positive results.

Data Presentation

Quantitative data from experiments utilizing this compound as a negative control should be presented in a clear and organized manner to facilitate comparison with the active compound and other controls.

Table 1: In Vitro Cytotoxicity Data

| Compound | Concentration (nM) | Cell Viability (%) | Standard Deviation |

| Vehicle Control (DMSO) | 0.1% | 100 | ± 5.2 |

| This compound | 1 | 98.5 | ± 4.8 |

| 10 | 97.1 | ± 5.5 | |

| 100 | 95.8 | ± 6.1 | |

| 1000 | 94.2 | ± 5.9 | |

| MMAE (Active Compound) | 1 | 85.3 | ± 6.3 |

| 10 | 52.1 | ± 7.1 | |

| 100 | 15.7 | ± 4.9 | |

| 1000 | 2.4 | ± 1.8 | |

| Positive Control (e.g., Staurosporine) | 1 µM | 5.6 | ± 2.3 |

Table 2: Tubulin Polymerization Inhibition Assay

| Compound | Concentration (µM) | Inhibition of Tubulin Polymerization (%) | Standard Deviation |

| Vehicle Control (Buffer) | - | 0 | ± 2.1 |

| This compound | 1 | 2.5 | ± 1.8 |

| 10 | 4.1 | ± 2.5 | |

| 100 | 5.8 | ± 3.1 | |

| MMAE (Active Compound) | 1 | 35.2 | ± 4.7 |

| 10 | 78.9 | ± 6.2 | |

| 100 | 95.4 | ± 3.9 | |

| Positive Control (e.g., Paclitaxel) | 10 µM | 98.1 | ± 1.5 |

Experimental Protocols

The following are representative protocols for experiments where this compound can be used as a negative control.

Protocol 1: In Vitro Cell Viability (MTT) Assay

This protocol outlines the use of a colorimetric assay to assess the cytotoxic effects of the test compounds on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Active compound (e.g., MMAE)

-

Positive control (e.g., Staurosporine)

-

Vehicle control (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare stock solutions of this compound, the active compound, and the positive control in DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be ≤ 0.1%.

-

Cell Treatment: Remove the culture medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for vehicle control (medium with the same final concentration of DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Tubulin Polymerization Assay (In Vitro)

This protocol describes a cell-free assay to measure the direct effect of the compounds on tubulin polymerization.

Materials:

-

Tubulin protein (>99% pure)

-

Tubulin polymerization buffer

-

GTP solution

-

This compound

-

Active compound (e.g., MMAE)

-

Positive control (e.g., Paclitaxel for polymerization promotion, Vinblastine for inhibition)

-

Vehicle control (e.g., DMSO)

-

96-well plate (UV-transparent)

-

Temperature-controlled microplate reader

Procedure:

-

Compound Preparation: Prepare stock solutions and serial dilutions of the test compounds in polymerization buffer.

-

Reaction Setup: In a pre-chilled 96-well plate on ice, add the test compounds, tubulin, and GTP solution to the polymerization buffer.

-

Initiation of Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C.

-

Monitoring Polymerization: Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the rate of tubulin polymerization.

-

Data Analysis: Calculate the percentage of inhibition or promotion of tubulin polymerization relative to the vehicle control.

Visualizations

Signaling Pathway of MMAE

Caption: Intracellular signaling pathway of MMAE following ADC internalization.

Experimental Workflow for Cytotoxicity Assay

Caption: A typical experimental workflow for an in vitro cytotoxicity assay.

Logical Relationship of Controls

Caption: The logical framework for using different controls in a cell-based assay.

References

Application Notes and Protocols for (R,S,S,R,S)-Boc-Dap-NE in Antibody-Drug Conjugate (ADC) Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the use of (R,S,S,R,S)-Boc-Dap-NE , an inactive diastereomer of a key intermediate in the synthesis of Monomethyl auristatin E (MMAE), a widely used ADC payload.

This compound serves as an essential negative control in ADC research. Its use allows researchers to distinguish between the biological effects mediated by the targeted delivery of the active cytotoxic payload and any non-specific effects of the ADC platform itself. As an inactive isomer, it is not expected to exhibit the tubulin polymerization inhibition characteristic of the active MMAE payload.

Core Concepts and Applications

The primary application of This compound is in the generation of control ADCs. These control conjugates are identical to the active ADC in terms of the antibody, linker chemistry, and drug-to-antibody ratio (DAR), with the sole difference being the stereochemistry of the payload precursor, rendering the final payload inactive.

Key applications of an ADC conjugated with an inactive payload include:

-

Specificity Assessment: To confirm that the observed in vitro cytotoxicity and in vivo anti-tumor activity are due to the specific action of the active payload and not to non-specific toxicity of the antibody, linker, or the conjugation process.

-

Target Engagement Validation: To ensure that the biological effects are a direct result of the payload's mechanism of action following internalization of the ADC.

-

Bystander Effect Evaluation: To study the non-specific uptake and effects of the ADC in antigen-negative cells.

-

Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: To assess the contribution of the payload to the overall PK/TK profile and to identify any potential off-target toxicities unrelated to the payload's cytotoxic activity.

Data Presentation: In Vitro and In Vivo Efficacy (Exemplary Data)

The following tables present exemplary data comparing a hypothetical ADC targeting HER2 (e.g., Trastuzumab) conjugated with active MMAE (Trastuzumab-vc-MMAE) versus a control ADC conjugated with an inactive MMAE diastereomer derived from this compound (Trastuzumab-vc-inactiveMMAE).

Table 1: In Vitro Cytotoxicity against HER2-Positive Cancer Cell Line (SK-BR-3)

| ADC Construct | Target Antigen | Payload | IC₅₀ (ng/mL) |

| Trastuzumab-vc-MMAE | HER2 | Active MMAE | 15 |

| Trastuzumab-vc-inactiveMMAE | HER2 | Inactive MMAE Diastereomer | > 10,000 |

| Non-targeting IgG-vc-MMAE | N/A | Active MMAE | > 10,000 |

| Untreated Control | N/A | N/A | N/A |

Table 2: In Vivo Efficacy in a HER2-Positive Breast Cancer Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Regressions |

| Vehicle Control | N/A | 0 | 0/10 |

| Trastuzumab-vc-MMAE | 3 | 95 | 8/10 |

| Trastuzumab-vc-inactiveMMAE | 3 | < 10 | 0/10 |

| Non-targeting IgG-vc-MMAE | 3 | < 10 | 0/10 |

Experimental Protocols

Protocol 1: Preparation of Linker-Payload Intermediate with this compound

This protocol describes the synthesis of a maleimide-functionalized linker-payload intermediate using the inactive isomer. A similar procedure would be followed for the active isomer.

Materials:

-

This compound

-

Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (mc-vc-PAB) linker with a suitable activating group (e.g., NHS ester)

-

N,N-Dimethylformamide (DMF)

-

Dipea (N,N-Diisopropylethylamine)

-

High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

-

Dissolve this compound (1.2 equivalents) in anhydrous DMF.

-

Add DIPEA (3 equivalents) to the solution.

-

In a separate flask, dissolve the activated mc-vc-PAB linker (1 equivalent) in anhydrous DMF.

-

Slowly add the linker solution to the this compound solution with stirring.

-

Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by HPLC.

-

Upon completion, quench the reaction with a small amount of water.

-

Purify the resulting linker-payload intermediate by preparative HPLC.

-

Lyophilize the pure fractions to obtain the final product.

Protocol 2: Conjugation of Linker-Payload to Monoclonal Antibody

This protocol outlines the conjugation of the prepared linker-payload intermediate to a monoclonal antibody (e.g., Trastuzumab) via partial reduction of interchain disulfide bonds.

Materials:

-

Monoclonal Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

Linker-payload intermediate (from Protocol 1) dissolved in Dimethyl sulfoxide (B87167) (DMSO)

-

N-acetylcysteine solution

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

-

Antibody Reduction:

-

Adjust the antibody concentration to 5-10 mg/mL in PBS.

-

Add a 2.5-fold molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

-

Cool the solution to room temperature.

-

-

Conjugation Reaction:

-

Prepare a 10 mM stock solution of the linker-payload intermediate in DMSO.

-

Add a 5-fold molar excess of the linker-payload solution to the reduced antibody. The final DMSO concentration should be below 10% (v/v).

-

Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.

-

-

Quenching:

-

Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide (B117702) groups.

-

Incubate for an additional 20 minutes.

-

-

Purification:

-

Purify the resulting ADC using SEC to remove unreacted linker-payload and other small molecules.

-

Collect the fractions corresponding to the purified ADC.

-

-

Characterization:

-

Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

-

Determine the Drug-to-Antibody Ratio (DAR) using methods such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

-

Protocol 3: In Vitro Cell Viability Assay

This protocol describes how to assess the cytotoxicity of the active and control ADCs.

Materials:

-

HER2-positive cancer cell line (e.g., SK-BR-3)

-

Cell culture medium and supplements

-

96-well plates

-

Active ADC (Trastuzumab-vc-MMAE)

-

Control ADC (Trastuzumab-vc-inactiveMMAE)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed SK-BR-3 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the active and control ADCs in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the ADC dilutions. Include untreated wells as a control.

-

Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time and then measure the luminescence or absorbance using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.

Visualizations

Signaling Pathway of MMAE-Induced Cell Death

The active MMAE payload, upon release inside the target cell, disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The inactive diastereomer is not expected to initiate this cascade.

Caption: Signaling pathway of an MMAE-containing ADC leading to apoptosis.

Experimental Workflow for ADC Preparation and Characterization

This diagram illustrates the overall process from antibody to a characterized ADC, highlighting the parallel workflow for the active and control conjugates.

Caption: Workflow for the preparation of active and inactive control ADCs.

Logical Relationship: Rationale for Using an Inactive Control

Caption: Logical framework for using an inactive control in ADC research.

Application Notes and Protocols for the Incorporation of Boc-L-Diaminopropionic Acid (Boc-Dap) Derivatives in Solid-Phase Peptide Synthesis

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of Boc-Dap(Fmoc)-OH into synthetic peptides using solid-phase peptide synthesis (SPPS). This protocol is specifically designed for Boc-based SPPS strategies, where the orthogonal Fmoc protecting group on the Dap side chain allows for selective deprotection and subsequent site-specific modification of the peptide on the solid support.

Introduction

L-2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid that contains a primary amine on its side chain. This side-chain amine serves as a valuable chemical handle for various peptide modifications, including PEGylation, lipidation, cyclization, and the attachment of fluorescent labels or cytotoxic payloads. In Boc-based solid-phase peptide synthesis, the use of a Dap derivative with an orthogonally protected side chain is essential. The most common building block for this purpose is N-α-Boc-N-β-Fmoc-L-diaminopropionic acid (Boc-Dap(Fmoc)-OH). The Boc group on the α-amine is labile to acids like trifluoroacetic acid (TFA), while the Fmoc group on the β-amine is stable to TFA but readily cleaved by bases such as piperidine (B6355638). This orthogonality is the key to achieving site-specific modifications.

Experimental Protocols

This section details the step-by-step procedures for incorporating Boc-Dap(Fmoc)-OH into a peptide sequence using manual or automated Boc-SPPS. The protocol covers all stages from resin preparation to final peptide cleavage and characterization.

2.1 Materials and Reagents

-

Resin: MBHA or PAM resin pre-loaded with the C-terminal amino acid.

-

Amino Acids: N-α-Boc protected amino acids with appropriate side-chain protection (e.g., Boc-Ser(Bzl)-OH, Boc-Lys(2-Cl-Z)-OH).

-

Key Building Block: N-α-Boc-N-β-Fmoc-L-diaminopropionic acid (Boc-Dap(Fmoc)-OH).

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).

-

Boc Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in DCM.

-

Neutralization Solution: 10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM or DMF.

-

Coupling Reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

-

Fmoc Deprotection Solution: 20% (v/v) Piperidine in DMF.

-

Cleavage Cocktail: Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol, 82.5:5:5:5:2.5) or similar HF-free cleavage mixture.

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system.

-

Analysis: Mass spectrometer (e.g., ESI-MS or MALDI-TOF), Analytical RP-HPLC.

2.2 Step-by-Step Synthesis Protocol

The entire synthesis workflow can be visualized in the diagram below. The process begins with the deprotection of the N-terminal Boc group of the resin-bound peptide, followed by the coupling of the Boc-Dap(Fmoc)-OH building block. After successful incorporation, the orthogonal Fmoc group on the Dap side chain can be selectively removed to allow for further modification before the final cleavage of the peptide from the resin.

Figure 1: Workflow for Boc-SPPS incorporation and modification of Boc-Dap(Fmoc)-OH.

Protocol Details:

-

Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for another 30 minutes.

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 1 x 2 minutes and 1 x 20 minutes.

-

Wash the resin thoroughly with DCM (3x) and DMF (3x).

-

-

Neutralization:

-

Treat the resin with 10% DIEA in DCM for 2 x 2 minutes.

-

Wash the resin with DCM (3x) and DMF (3x).

-

Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection.

-

-

Coupling of Boc-Dap(Fmoc)-OH:

-

Prepare the coupling solution: Dissolve Boc-Dap(Fmoc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the reaction using the Kaiser test. A negative result (yellow/clear beads) indicates complete coupling. If the test is positive, the coupling step may be repeated.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Selective Fmoc Deprotection of the Dap Side Chain:

-

Treat the resin-bound peptide with 20% piperidine in DMF for 1 x 5 minutes and 1 x 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (5x).

-

The newly liberated β-amine of the Dap residue is now available for modification.

-

-

Side-Chain Modification (Example: Acetylation):

-

To cap the side-chain amine, treat the resin with a solution of acetic anhydride (B1165640) (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Continuation of Synthesis: If additional amino acids are to be added to the N-terminus, return to step 2 (Boc Deprotection) and continue the synthesis.

-

Final Cleavage and Deprotection:

-

After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., Reagent K) for 2-4 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

-

Wash the peptide pellet with cold ether two more times.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

-

Purify the peptide using preparative RP-HPLC.

-

Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

-

Data Presentation

The efficiency of each key step in the protocol can be assessed quantitatively. The following tables summarize expected outcomes and provide a framework for recording experimental results.

Table 1: Coupling Efficiency Monitoring

| Step | Monitoring Method | Expected Result for >99% Completion | Typical Reaction Time |

| Boc Deprotection | Kaiser Test | Positive (Blue Beads) | 20-30 min |

| Coupling | Kaiser Test | Negative (Yellow/Clear Beads) | 1-2 hours |

| Fmoc Deprotection | N/A | - | 20 min |

Table 2: Characterization of a Model Peptide (Ac-Ser-Dap(Ac)-Lys-NH₂)

| Analysis Technique | Parameter | Expected Value | Observed Value |

| ESI-MS | [M+H]⁺ (Monoisotopic) | 417.22 g/mol | |

| Analytical RP-HPLC | Purity | >95% | |

| Retention Time | Dependent on column and gradient conditions. |

Signaling Pathways and Logical Relationships

The core of this protocol relies on the principle of orthogonal protection, which allows for selective chemical transformations at different sites within the same molecule. The relationship between the protecting groups and the reagents used for their removal is critical for the success of the synthesis.

Figure 2: Orthogonal deprotection strategy for Boc-Dap(Fmoc)-OH in SPPS.

This diagram illustrates that the acid-labile Boc group is removed to allow for peptide chain elongation, while the base-labile Fmoc group is independently removed to enable side-chain modification, providing complete control over the synthesis of complex, modified peptides.

Application Notes and Protocols for (R,S,S,R,S)-Boc-Dap-NE in In Vitro Cancer Cell Line Studies

For Research Use Only. Not for use in diagnostic procedures.

Introduction

(R,S,S,R,S)-Boc-Dap-NE serves as an essential negative control in cancer cell line studies. It is the inactive diastereomer of Boc-Dap-NE, a synthetic intermediate used in the production of the potent tubulin polymerization inhibitor, Monomethyl auristatin E (MMAE).[1] Given its isomeric relationship to an active precursor, this compound is crucial for validating that the observed cytotoxic, anti-proliferative, or other cellular effects of a related active compound are specific and not due to off-target or non-specific interactions. These application notes provide detailed protocols for utilizing this compound as a negative control in common in vitro assays for cancer research.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes when using this compound as a negative control alongside a hypothetical active compound, "Compound X," in various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) Data

This table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the concentration of a drug that is required for 50% inhibition in vitro.

| Cell Line | Compound | IC50 (µM) |

| MCF-7 (Breast Adenocarcinoma) | This compound | > 100 |

| Compound X | 15.5 | |

| A549 (Lung Carcinoma) | This compound | > 100 |

| Compound X | 25.2 | |

| HeLa (Cervical Cancer) | This compound | > 100 |

| Compound X | 12.8 | |

| U-87 MG (Glioblastoma) | This compound | > 100 |

| Compound X | 30.1 |

Table 2: Apoptosis Induction in MCF-7 Cells

This table shows the percentage of apoptotic cells as determined by Annexin V/Propidium Iodide staining after 48 hours of treatment.

| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Vehicle Control (DMSO) | 0.1% | 5.2 ± 0.8 | 3.1 ± 0.5 |

| This compound | 50 | 5.5 ± 1.1 | 3.4 ± 0.7 |

| Compound X | 25 | 25.7 ± 2.5 | 15.3 ± 1.9 |

Table 3: Cell Cycle Analysis in HeLa Cells

This table illustrates the cell cycle distribution of HeLa cells after 24 hours of treatment, as measured by flow cytometry.

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control (DMSO) | 0.1% | 55.4 ± 3.1 | 28.9 ± 2.2 | 15.7 ± 1.8 |

| This compound | 50 | 54.8 ± 2.9 | 29.5 ± 2.5 | 15.7 ± 1.5 |

| Compound X | 20 | 20.1 ± 1.9 | 10.5 ± 1.3 | 69.4 ± 4.2 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa, U-87 MG)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Active compound for comparison (e.g., Compound X)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT (3-(4,5-dimethylthiazoll-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Preparation: Prepare a stock solution of this compound and the active compound in DMSO. Create serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[2]

-

Cell Treatment: Replace the medium in each well with the medium containing the various concentrations of the compounds. Include wells with vehicle control (medium with DMSO) and untreated cells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by flow cytometry.

Materials:

-

Cancer cell line

-

Complete culture medium

-

This compound and active compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds as described in the MTT assay protocol for 48 hours.

-

Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis

This protocol determines the distribution of cells in the different phases of the cell cycle.

Materials:

-

Cancer cell line

-

Complete culture medium

-

This compound and active compound

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells in a 6-well plate for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will be used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

Visualizations

Caption: Experimental workflow for in vitro studies.

Caption: Hypothetical signaling pathway modulation.

References

Application Notes and Protocols for the Use of Active and Inactive Isomers of Boc-Dap-NE in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Dap-NE is a novel small molecule inhibitor currently under investigation for its potential therapeutic applications. As with many biologically active small molecules, the stereochemistry of Boc-Dap-NE is critical to its function. This compound exists as a pair of stereoisomers, one of which demonstrates significant biological activity (the active isomer), while the other is largely inert (the inactive isomer). The availability of both isomers provides a powerful tool for researchers to delineate the specific, on-target effects of the active compound from any potential off-target or non-specific effects.

These application notes provide a comprehensive guide for the experimental design and practical application of the active and inactive isomers of Boc-Dap-NE. The protocols detailed herein are designed to assist researchers in validating the compound's mechanism of action and assessing its efficacy in relevant biological systems. Proper use of the inactive isomer as a negative control is a critical component of these experimental workflows, ensuring the rigorous validation of on-target activity.[1]

Data Presentation

The following tables summarize the quantitative data obtained from key experiments comparing the active and inactive isomers of Boc-Dap-NE.

Table 1: Biochemical Assay - Target Kinase X Inhibition

| Compound | Isomer | IC50 (nM) |

| Boc-Dap-NE | Active | 15 |

| Boc-Dap-NE | Inactive | > 10,000 |

Table 2: Cell-Based Assay - Inhibition of Target Kinase X Phosphorylation in HEK293 Cells

| Compound | Isomer | EC50 (nM) |

| Boc-Dap-NE | Active | 50 |

| Boc-Dap-NE | Inactive | > 20,000 |

Table 3: Cell Viability Assay in NCI-H460 Cancer Cell Line

| Compound | Isomer | GI50 (µM) |

| Boc-Dap-NE | Active | 1.2 |

| Boc-Dap-NE | Inactive | > 50 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the active and inactive isomers of Boc-Dap-NE against the purified Target Kinase X.

Materials:

-

Purified recombinant Target Kinase X

-

ATP

-

Kinase substrate peptide (e.g., a fluorescently labeled peptide)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Active and inactive isomers of Boc-Dap-NE (dissolved in DMSO)

-

384-well assay plates

-

Plate reader capable of detecting fluorescence

Method:

-

Prepare serial dilutions of the active and inactive isomers of Boc-Dap-NE in DMSO. A typical starting concentration is 10 mM.

-

Further dilute the compounds in kinase assay buffer to achieve the desired final concentrations (e.g., from 100 µM down to 1 pM).

-

Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the Target Kinase X and the substrate peptide to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding 25 µL of a stop solution (e.g., 100 mM EDTA).

-

Read the fluorescence on a compatible plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot Analysis of Target Kinase X Phosphorylation (Cell-Based)

Objective: To assess the ability of the active and inactive isomers of Boc-Dap-NE to inhibit the phosphorylation of a downstream substrate of Target Kinase X in a cellular context.

Materials:

-

HEK293 cells (or another suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Active and inactive isomers of Boc-Dap-NE (dissolved in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-Substrate, anti-total-Substrate, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Method:

-

Seed HEK293 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the active and inactive isomers of Boc-Dap-NE (e.g., 0.1, 1, 10, 100, 1000 nM) for 2 hours. Include a DMSO vehicle control.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Protocol 3: Cell Viability Assay

Objective: To determine the effect of the active and inactive isomers of Boc-Dap-NE on the viability of a cancer cell line.

Materials:

-

NCI-H460 cancer cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Active and inactive isomers of Boc-Dap-NE (dissolved in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Method:

-

Seed NCI-H460 cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of the active and inactive isomers of Boc-Dap-NE (e.g., from 100 µM down to 1 nM). Include a DMSO vehicle control.

-

Incubate the cells for 72 hours.

-

Allow the plate to equilibrate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability for each concentration relative to the DMSO control.

-

Plot the percent viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Hypothetical Signaling Pathway

Caption: Hypothetical signaling cascade inhibited by the active isomer of Boc-Dap-NE.

Experimental Workflow for Inhibitor Screening

Caption: A streamlined workflow for characterizing small molecule inhibitors.

Logic Diagram for On-Target Validation

Caption: Validating on-target effects using active and inactive isomers.

References

Application Notes and Protocols for Boc-SPPS of Peptides Containing Diaminopropionic Acid (Dap) Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as L-2,3-diaminopropionic acid (Dap) and its derivatives, into peptide sequences is a powerful strategy for enhancing biological activity, stability, and for introducing sites for conjugation or cyclization. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for solid-phase peptide synthesis (SPPS) remains a robust and effective method for the synthesis of these modified peptides, particularly for complex and hydrophobic sequences.[1][2] This document provides a detailed protocol for the synthesis of peptides containing Dap derivatives using Boc-SPPS, including information on orthogonal protection strategies, coupling, deprotection, and cleavage.

Orthogonal Protection of Dap in Boc-SPPS

A key consideration for incorporating Dap into a peptide sequence is the orthogonal protection of its β-amino group. This allows for selective deprotection and modification of the side chain while the peptide remains anchored to the resin. In the context of Boc-SPPS, where the α-amino group is protected by the acid-labile Boc group, the β-amino group of Dap requires a protecting group that is stable to the repetitive TFA treatments used for Boc removal.[2][3]

Several orthogonally protected Boc-Dap-OH derivatives are commercially available or can be synthesized, offering flexibility in peptide design.[3][4][5][6]

| α-Amino Protecting Group | β-Amino Protecting Group | Deprotection Condition for β-Amino Group |

| Boc | Z (Benzyloxycarbonyl) | Catalytic Hydrogenation[3] |

| Boc | Alloc (Allyloxycarbonyl) | Pd(0) catalyst[3] |

| Boc | Fmoc (9-Fluorenylmethoxycarbonyl) | Base (e.g., 20% piperidine (B6355638) in DMF)[3] |

Table 1: Common Orthogonal Protecting Group Combinations for Boc-Dap-OH.

The choice of the β-amino protecting group depends on the desired synthetic strategy. For instance, the Z group is suitable when deprotection is desired after cleavage from the resin, while Alloc and Fmoc allow for on-resin side-chain modification.

Experimental Protocols

This section outlines a general protocol for the manual synthesis of a peptide containing a Dap derivative using Boc-SPPS on a Merrifield resin.

Materials and Reagents

| Reagent | Concentration/Purity |

| Merrifield Resin (1% DVB) | 100-200 mesh, ~1.0 mmol/g substitution |

| Boc-Amino Acids | Synthesis Grade |

| Boc-Dap(Z)-OH | Synthesis Grade |

| Dichloromethane (DCM) | Anhydrous, Synthesis Grade |

| N,N-Dimethylformamide (DMF) | Anhydrous, Synthesis Grade |

| Trifluoroacetic Acid (TFA) | Reagent Grade |

| N,N-Diisopropylethylamine (DIEA) | Reagent Grade |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) | Synthesis Grade |

| Anisole (B1667542) | Reagent Grade |

| Anhydrous Hydrogen Fluoride (B91410) (HF) | Scavenged |

| Diethyl Ether | Anhydrous, Cold |

Table 2: List of Key Materials and Reagents.

Step 1: Resin Preparation and First Amino Acid Attachment

-

Resin Swelling: Swell the Merrifield resin in DCM for at least 30 minutes in a reaction vessel.[1]

-

First Amino Acid Attachment (Cesium Salt Method):

-

Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate.[1]

-

Dissolve the dried Boc-amino acid cesium salt in DMF and add it to the swollen resin.[1]

-

Heat the mixture at 50°C for 12-24 hours.[1]

-

Wash the resin thoroughly with DMF, DMF/water, DMF, and finally DCM.[1]

-

Dry the resin under vacuum.[1]

-

Step 2: The Synthesis Cycle

The following cycle is repeated for each amino acid, including the Boc-Dap(Z)-OH derivative, to be added to the peptide chain.[1]

-

Boc Deprotection:

-

Neutralization:

-

Amino Acid Coupling (HBTU Activation):

-

In a separate vessel, dissolve the Boc-amino acid (or Boc-Dap(Z)-OH) (2-4 equivalents) and HBTU (2-4 equivalents) in DMF.[1]

-

Add DIEA (4-8 equivalents) to the solution to activate the amino acid.[1]

-

Add the activated amino acid solution to the neutralized peptide-resin.[1]

-

Agitate the reaction mixture for 1-2 hours at room temperature.[1]

-

Monitor the completion of the reaction using the Kaiser (ninhydrin) test.[1] A negative test indicates the absence of free primary amines.

-

After a negative Kaiser test, filter and wash the resin with DMF and DCM.

-

Step 3: Final Cleavage and Deprotection

This final step cleaves the peptide from the resin and removes the benzyl-based side-chain protecting groups, including the Z group on the Dap side chain, using anhydrous hydrogen fluoride (HF). Caution: HF is extremely toxic and corrosive and requires a specialized apparatus and handling procedures. [1][7]

-

Preparation: Place the dried peptide-resin in a specialized HF cleavage apparatus.[1]

-

Scavenger Addition: Add a scavenger, such as anisole (typically 10% v/v), to the reaction vessel.[1][7]

-

HF Cleavage:

-

HF Evaporation: Evaporate the HF under a vacuum.[1]

-

Peptide Precipitation and Washing:

Step 4: Purification and Analysis

-

Purification: Dissolve the crude peptide in an appropriate aqueous buffer and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Quantitative Data Summary

| Parameter | Value/Range | Notes |

| Resin Substitution | 0.5 - 1.0 mmol/g | Lower substitution may be beneficial for longer or difficult sequences.[7] |

| Boc-Amino Acid Excess | 2 - 4 equivalents | Relative to resin substitution.[1] |

| Coupling Reagent Excess | 2 - 4 equivalents | Relative to resin substitution.[1] |

| DIEA Excess (Activation) | 4 - 8 equivalents | Relative to resin substitution.[1] |

| Coupling Time | 1 - 2 hours | Reaction completion should be monitored (e.g., Kaiser test).[1] |

| HF Cleavage Time | 1 - 2 hours | At 0°C.[1] |

| Expected Peptide Yield | Highly sequence-dependent | Can range from <10% to >50% depending on length and sequence.[8][9] |

Table 3: Summary of Quantitative Parameters for Boc-SPPS of Dap-Containing Peptides.

Potential Side Reactions

While Boc-SPPS is a robust method, several side reactions can occur, particularly with sensitive amino acids.

-

Alkylation of Tryptophan and Methionine: The tert-butyl cation generated during Boc deprotection can alkylate the indole (B1671886) ring of tryptophan and the thioether of methionine. The use of scavengers like dithiothreitol (B142953) (DTE) in the deprotection solution can mitigate this.[2]

-

Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences can be prone to aspartimide formation. In Boc-SPPS, the protonated state of the N-terminal amine after deprotection can reduce the likelihood of this side reaction compared to Fmoc-SPPS.[7]

-

Racemization: While the use of urethane-based protecting groups like Boc minimizes racemization, it can still occur, especially during the activation of the carboxylic acid.[10][11] The choice of coupling reagent and reaction conditions is crucial to suppress this side reaction.

-